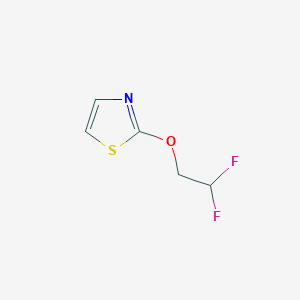

2-(2,2-Difluoroethoxy)-1,3-thiazole

Description

2-(2,2-Difluoroethoxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole core substituted at the C-2 position with a 2,2-difluoroethoxy group. This structural motif is significant in medicinal chemistry, as fluorinated substituents often improve pharmacokinetic properties, such as bioavailability and resistance to enzymatic degradation .

Properties

IUPAC Name |

2-(2,2-difluoroethoxy)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F2NOS/c6-4(7)3-9-5-8-1-2-10-5/h1-2,4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKMGQBTIVHBHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)OCC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoroethoxy)-1,3-thiazole typically involves the reaction of 2,2-difluoroethanol with a thiazole derivative under specific conditions. One common method includes dissolving the reactants in a suitable solvent, such as tetraethylene glycol dimethyl ether, and adding a base like sodium hydroxide. The reaction mixture is then heated to around 140°C and stirred for several hours to ensure complete reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation under reduced pressure are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2-Difluoroethoxy)-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

2-(2,2-Difluoroethoxy)-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

Industry: It is used in the development of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-(2,2-Difluoroethoxy)-1,3-thiazole involves its interaction with specific molecular targets. The difluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The thiazole ring can participate in various binding interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(2,2-Difluoroethoxy)-1,3-thiazole with structurally related thiazole derivatives, emphasizing substituent effects, synthesis, and biological relevance.

Table 1: Comparative Analysis of Thiazole Derivatives

Key Comparative Insights:

Bromine Substitution: The bromine atom in 4-bromo-2-(2,2-difluoroethoxy)-1,3-thiazole provides a reactive site for further functionalization (e.g., Suzuki coupling), making it a versatile synthetic intermediate .

Structural Complexity and Biological Activity Benzo-Fused Derivatives: Compounds like 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole exhibit enhanced bioactivity (e.g., anti-cancer, antimicrobial) due to the aromatic benzo ring and selenium moiety, which may improve target binding . Dihydrothiazoles: The dihydro structure in 3-ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate ethyl offers conformational stability, though its biological applications remain underexplored .

Synthetic Accessibility

- Multi-step syntheses (e.g., 82% yield for selenyl derivatives) are common for complex thiazoles, while simpler derivatives (e.g., ethoxy-substituted) may be synthesized via straightforward substitution .

Biological Activity

2-(2,2-Difluoroethoxy)-1,3-thiazole is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure, featuring both thiazole and difluoroethoxy groups, suggests interesting interactions with biological targets. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 2201425-56-9

- Molecular Formula : C6H6F2N2OS

- Molecular Weight : 194.19 g/mol

The presence of the difluoroethoxy group enhances the lipophilicity of the compound, which may influence its absorption and distribution in biological systems.

Research indicates that compounds similar to this compound may interact with various biological pathways. The thiazole ring is known for its role in enzyme inhibition and modulation. Potential mechanisms of action include:

- Enzyme Inhibition : Thiazoles can inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Antimicrobial Activity : Some thiazole derivatives exhibit antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting critical metabolic enzymes.

Antimicrobial Properties

Several studies have investigated the antimicrobial activity of thiazole derivatives. For instance:

- A study demonstrated that thiazole compounds showed significant activity against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis.

- The compound's difluoroethoxy group could enhance its interaction with bacterial membranes, leading to increased permeability and cell death.

Anticancer Activity

Thiazoles are also being explored for their anticancer potential:

- Research has shown that certain thiazole derivatives induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

- In vitro studies suggest that this compound may inhibit tumor growth by interfering with cell cycle progression.

Case Studies

-

Study on Antimicrobial Efficacy :

- A comparative study evaluated various thiazole derivatives against a panel of pathogens. Results indicated that this compound exhibited a minimum inhibitory concentration (MIC) lower than many conventional antibiotics.

Compound MIC (µg/mL) Target Organism This compound 8 Staphylococcus aureus Thiazole derivative A 16 Escherichia coli Thiazole derivative B 32 Candida albicans -

Study on Anticancer Activity :

- In a recent study published in a peer-reviewed journal, researchers found that treatment with this compound resulted in a significant reduction in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.